
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt
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Overview
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt (CAS 21089-06-5) is a dipotassium salt of etidronic acid (HEDP), a bisphosphonate compound. Its molecular formula is C₂H₆K₂O₇P₂, with a molecular weight of 284.22 g/mol . Structurally, it features two phosphonic acid groups bridged by a 1-hydroxyethylidene moiety, with potassium counterions enhancing its water solubility.
This compound is widely utilized as a chelating agent, scale inhibitor, and corrosion inhibitor in industrial water treatment, detergents, and cooling systems . Its stability under high-temperature and high-pH conditions makes it preferable over traditional polyphosphates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of phosphorous acid with acetic anhydride, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur with metal ions, where the bisphosphonate group acts as a ligand.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate depend on the specific reaction conditions. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions with metal ions result in metal-bisphosphonate complexes .
Scientific Research Applications
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt, also known as HEDP (Hydroxyethylidene Diphosphonic acid), is a phosphonate compound with various applications in different industries . It is known for its chelating and scale-inhibiting properties .
Industrial Applications
- Water Treatment: HEDP is utilized in municipal water treatment as a scale and corrosion inhibitor in circulating cooling water systems, oil fields, and low-pressure boilers . It forms a hexa-element chelating complex by reacting with metal ions, especially calcium ions, in water systems, providing antiscale and threshold effects . HEDP also shows synergistic effects when combined with other water treatment chemicals .
- Detergents: HEDP can be used as a detergent for both metal and nonmetal materials . Concentrations of 1000–2000 mg/L are preferred for use as detergents .
- Textile Industry: In the textile industry, HEDP functions as a peroxide stabilizer and dye-fixing agent .
- Electroplating: HEDP is employed as a chelating agent in non-cyanide electroplating .
- Concrete Retardant: HEDP is used as a retardant in concrete .
- Oil Field Drilling: Tetrasodium (1-hydroxyethylidene) bisphosphonate is widely used for oil field drilling applications .
Other Applications
- Personal Care Products: HEDP is used in personal care products . Tetrasodium (1-hydroxyethylidene) bisphosphonate can be found in shampoos and soaps to enhance lathering and improve performance in hard water . It can also act as a stabilizer in cosmetic formulations .
- Pharmaceutical Industry: Tetrasodium (1-hydroxyethylidene) bisphosphonate is used as a matrix metalloproteinase inhibitor .
- Medical Applications: Etidronic acid, a non-nitrogenous bisphosphonate, is used to strengthen bone, treat osteoporosis, and treat Paget's disease of bone . Bisphosphonates reduce osteoclastic activity, preventing bone resorption .
Additional Properties
- Acid/Alkali and Chlorine Oxidation Tolerance: HEDP exhibits better tolerance compared to other organophosphoric acids and salts .
- Solubility: Tetrapotassium (1-hydroxyethylidene)bisphosphonate is soluble in water but insoluble in organic solvents like alcohols or ethers .
- Sequestration: Tetrasodium (1-hydroxyethylidene) bisphosphonate can sequester metal ions, including magnesium and iron .
Dosages
Mechanism of Action
The mechanism of action of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to chelate metal ions. The bisphosphonate group binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted chemical reactions. This chelation process is particularly important in applications where metal ion control is essential, such as in water treatment and detergents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tabular Comparison of Key Properties
Detailed Analysis
Etidronic Acid (HEDP) vs. Dipotassium HEDP
- Chemical Basis : HEDP (CAS 2809-21-4) is the parent acid, while the dipotassium salt replaces two protons with potassium ions.
- Solubility : Dipotassium HEDP exhibits superior water solubility (>50 g/L) compared to HEDP (~10 g/L), making it more effective in aqueous formulations .
- Applications : HEDP is used in acidic environments (e.g., oilfield acidizing), whereas the dipotassium salt is preferred in neutral-to-alkaline systems (e.g., cooling towers) .
- Safety : HEDP is corrosive (pH <2), requiring careful handling, while the dipotassium salt poses lower handling risks but still requires caution due to H302 .
Disodium HEDP vs. Dipotassium HEDP
- Counterion Effects : Sodium ions in disodium HEDP (CAS 29329-71-3) reduce compatibility with potassium-sensitive systems, whereas dipotassium HEDP avoids sodium scaling in boilers .
- Performance : Both salts inhibit calcium carbonate scaling, but dipotassium HEDP shows better stability in high-chloride environments .
Monopotassium HEDP (CAS 67953-76-8)
- Stoichiometry : Contains one potassium ion per molecule, resulting in a lower molecular weight (244.12 g/mol) and distinct solubility profiles .
- Niche Use: Limited to specialized applications, such as laboratory reagents, due to less commercial availability .
Metal-Complexed HEDP Derivatives
- Cobalt and Cadmium Salts : Compounds like ammonium cobalt HEDP (CAS 69178-34-3) are banned in electronics due to heavy metal toxicity, highlighting the dipotassium salt's advantage in regulatory compliance .
Environmental and Regulatory Considerations
- Biodegradability : HEDP derivatives are recalcitrant, but dipotassium HEDP’s low ecotoxicity (EC50 >100 mg/L) makes it acceptable under REACH regulations .
- Bans : Cobalt and cadmium complexes are prohibited in green procurement standards (e.g., Toyota TMR SAS0126n), whereas dipotassium HEDP remains compliant .
Biological Activity
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt, commonly known as etidronate dipotassium salt, is a member of the bisphosphonate class of compounds. These compounds are primarily used in the treatment of bone-related disorders due to their ability to inhibit bone resorption. This article explores the biological activity of this compound, focusing on its mechanisms, toxicity profiles, and therapeutic applications.
Etidronate works by inhibiting osteoclast-mediated bone resorption. Osteoclasts are specialized cells responsible for the breakdown of bone tissue. The mechanism involves the following key actions:
- Inhibition of Osteoclast Activity : Etidronate binds to hydroxyapatite crystals in the bone matrix, which inhibits osteoclast function and promotes apoptosis (programmed cell death) in these cells. This process reduces bone turnover and helps maintain bone density .
- Metabolic Interference : Non-nitrogenous bisphosphonates like etidronate interfere with cellular energy metabolism by competing with adenosine triphosphate (ATP), leading to decreased osteoclast activity and survival .
Toxicity and Safety Profile
The toxicity profile of etidronate dipotassium salt has been evaluated through various studies:
- Acute Toxicity : The acute oral LD50 for etidronate varies across studies but is generally reported to be moderate. For example, in rats, the LD50 ranges from 940 mg/kg to 1219 mg/kg depending on the specific salt form used .
- Chronic Toxicity : Long-term studies indicate a NOAEL (No Observed Adverse Effect Level) of 24 mg/kg/day in rats, suggesting that at lower doses, etidronate does not exhibit significant toxicity .
- Reproductive and Developmental Toxicity : Studies indicate no adverse reproductive effects or developmental toxicity in animal models at tested doses .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety of etidronate in clinical settings:
- Management of Osteoporosis : A double-blind study demonstrated that etidronate effectively reduces vertebral fractures in postmenopausal women with osteoporosis. Patients receiving etidronate showed a significant decrease in fracture rates compared to placebo groups .
- Paget's Disease Treatment : Etidronate has been used successfully in treating Paget's disease, where it significantly decreases elevated alkaline phosphatase levels and reduces bone pain associated with the condition .
- Bone Metastasis Management : In patients with metastatic bone disease, etidronate has been shown to alleviate pain and improve quality of life by reducing skeletal-related events .
Table 1: Toxicity Profile of Etidronate Dipotassium Salt
Study Type | Species | LD50 (mg/kg) | NOAEL (mg/kg/day) |
---|---|---|---|
Acute Oral Toxicity | Rats | 940 - 1219 | - |
Chronic Toxicity | Rats | - | 24 |
Reproductive Toxicity | Rats | - | >330 |
Table 2: Clinical Efficacy of Etidronate
Condition | Study Type | Outcome |
---|---|---|
Osteoporosis | Double-blind trial | Reduced fracture rate |
Paget's Disease | Clinical trial | Decreased alkaline phosphatase levels |
Bone Metastasis | Observational study | Alleviated pain |
Q & A
Basic Question: What are the optimized synthesis and characterization protocols for dipotassium HEDP?
Methodological Answer:
The synthesis of dipotassium HEDP involves reacting 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) with potassium hydroxide in a controlled stoichiometric ratio. Key steps include:
- Reaction Optimization : Maintain a molar ratio of HEDP:KOH at 1:2 under nitrogen atmosphere to prevent oxidation. Reaction temperature should be held at 60–80°C for 4–6 hours .
- Purification : Remove residual ions via ion-exchange chromatography or membrane filtration.
- Characterization :
Typical Specifications (Reference Data):
Parameter | Range/Value |
---|---|
Active Content (HEDP) | 26.0–30.0% |
pH (1% solution) | 6.0–8.0 |
Density (20°C) | 1.30–1.40 g/cm³ |
Fe content | ≤20 mg/L |
Basic Question: How is the efficacy of dipotassium HEDP evaluated in corrosion inhibition?
Methodological Answer:
Standard protocols include:
- Electrochemical Testing : Use potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in simulated cooling water (e.g., ASTM G199-09). Measure corrosion rate reduction (%) in carbon steel systems .
- Rotating Cage Experiments : Immerse metal coupons in HEDP-containing solutions (5–15 ppm) under turbulent flow (100–500 rpm) for 7–30 days. Analyze weight loss and surface pitting via SEM-EDS .
Advanced Question: How can researchers reconcile contradictory data on pH-dependent stability of dipotassium HEDP?
Methodological Answer:
Conflicting reports on stability (e.g., precipitation at pH <6 vs. >8) require controlled studies:
- pH Titration Monitoring : Track HEDP speciation via ³¹P NMR across pH 4–10. Identify stable regions for dipotassium salt (optimal pH 6–8) .
- Accelerated Aging Tests : Expose solutions to elevated temperatures (40–60°C) and measure active content decay via HPLC. Correlate degradation products (e.g., orthophosphate) with pH shifts .
Advanced Question: What methodologies assess environmental persistence and ecotoxicity of dipotassium HEDP?
Methodological Answer:
- Persistence Studies : Use OECD 309 (surface water simulation) to measure half-life via LC-MS/MS. Monitor hydrolysis products (e.g., PO₄³⁻) under UV light .
- Ecotoxicity :
- Regulatory Thresholds : Compare results against EPA interim guidelines (50 ppm for health/environmental exposure) .
Advanced Question: How can mechanistic studies elucidate dipotassium HEDP’s role in proton-conductive materials?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model HEDP’s bisphosphonate groups in hydrated systems to analyze proton hopping (Grotthuss mechanism). Compare with experimental conductivity (impedance spectroscopy) .
- AIMD (Ab Initio MD) : Calculate proton dissociation energies and hydrogen-bonding networks in crystalline HEDP salts .
Advanced Question: What experimental designs address conflicting reports on HEDP’s metal-complexation behavior?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) for HEDP with Ca²⁺, Fe³⁺, or Co²⁺. Compare with literature values (e.g., log K ~8.5 for Ca²⁺) .
- Competitive Ligand Studies : Use EDTA or NTA to displace HEDP from metal complexes. Monitor via UV-Vis spectroscopy (charge-transfer bands) .
Properties
CAS No. |
21089-06-5 |
---|---|
Molecular Formula |
C2H6K2O7P2 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
dipotassium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2K/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
YGZBDWZUQFVAHU-UHFFFAOYSA-L |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
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